Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-8H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHRWWCYKPUJOW-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418753 | |
| Record name | Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20883-94-7 | |
| Record name | Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Heck Reaction: Principal Synthetic Route
The most widely documented and efficient method for preparing methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is the Heck reaction. This palladium-catalyzed coupling process involves the reaction of methyl 4-iodobenzoate with methyl acrylate in the presence of a base, typically potassium carbonate, in water at elevated temperatures.
General Reaction Scheme
$$
\text{Methyl 4-iodobenzoate} + \text{Methyl acrylate} \xrightarrow[\text{K}2\text{CO}3,\, 50^\circ\text{C},\, 4\,\text{h}]{\text{Pd catalyst, H}_2\text{O}} \text{this compound}
$$
Procedure Details
- Reactants:
- Methyl 4-iodobenzoate
- Methyl acrylate
- Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)
- Base: Potassium carbonate
- Solvent: Water
- Temperature: 50 °C
- Reaction Time: 4 hours
- Yield: Up to 100% (chromatographically pure)
Data Table: Heck Reaction Parameters
Key Advantages
- High yield and selectivity for the (E)-isomer.
- Environmentally benign solvent (water).
- Mild reaction conditions.
Raw Materials and Reagents
| Compound Name | CAS Number | Role in Synthesis |
|---|---|---|
| Methyl 4-iodobenzoate | 619-44-3 | Aryl halide starting material |
| Methyl acrylate | 96-33-3 | Alkene coupling partner |
| Potassium carbonate | 584-08-7 | Base |
| Palladium(0) catalyst | Various | Catalyst |
| Water | 7732-18-5 | Solvent |
Research Findings and Analysis
- The Heck reaction offers a robust, scalable, and high-yielding route to this compound.
- The reaction proceeds with excellent selectivity for the (E)-isomer, which is often desired for downstream applications.
- The use of water as a solvent and potassium carbonate as a base highlights the method's environmental compatibility.
- The method has been validated in peer-reviewed literature, with yields reaching up to 100% under optimized conditions.
Comparative Analysis with Related Compounds
| Compound Name | Preparation Method | Key Differences |
|---|---|---|
| This compound | Heck reaction (Pd-catalyzed) | High yield, water as solvent |
| Methyl 4-(3-methoxyphenyl)benzoate | Aromatic substitution | Lacks enone functionality |
| Methyl 4-(2-hydroxyphenyl)benzoate | Aromatic substitution | Hydroxyl group, different reactivity |
| Methyl 4-(3-formylphenyl)benzoate | Aromatic substitution | Aldehyde group, more reactive |
Notes and Recommendations
- The Heck reaction is the preferred method for laboratory and potential industrial synthesis due to its efficiency and reproducibility.
- Careful control of reaction temperature and stoichiometry is essential for maximizing yield and selectivity.
- Further optimization may involve ligand and catalyst screening for process intensification.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropenyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile starting material for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : Capable of being reduced to generate alcohols.
- Substitution Reactions : The methoxy group can undergo substitution to introduce different functional groups.
Biology
Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate has been studied for its potential biological activities, particularly:
- Antimicrobial Properties : Preliminary studies indicate that derivatives may exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| Methyl 4-(3-methoxy...) | TBD | TBD |
Medicine
The compound is investigated for its therapeutic potential in various medical conditions. Its properties suggest possible applications in:
- Pharmaceutical Development : It may act as a lead compound for developing drugs targeting bacterial infections or cancer due to its cytotoxic properties .
Industry
In industrial applications, this compound is utilized in the production of fragrances, flavors, and other chemical products. Its reactivity makes it suitable for creating polymers and resins with specific desired properties .
Case Studies
Several studies highlight the biological activity and potential applications of this compound:
Antibacterial Activity Study
A comparative analysis demonstrated that derivatives of similar structure exhibited notable antibacterial activity, suggesting that Methyl 4-(3-methoxy...) could have comparable effects.
Pharmacological Studies
Research into related compounds has shown favorable pharmacokinetic properties, indicating good oral absorption and low metabolic reactions, which are essential for drug-like candidates .
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar structure but lacks the methoxy and oxopropenyl groups.
Ethyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications .
Biological Activity
Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of benzoic acid derivatives with methoxy-containing reagents. These methods highlight its versatility in synthetic organic chemistry, making it a valuable precursor for further chemical modifications .
Biological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains. Its structural similarity to other known antibacterial agents supports this hypothesis .
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent. The mechanisms of action are believed to involve apoptosis induction and inhibition of cell proliferation .
- Anti-inflammatory Properties : The presence of the methoxy group may contribute to anti-inflammatory effects, similar to other compounds in its class that have shown promise in reducing inflammation .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antibacterial Activity : A comparative analysis found that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that this compound could exhibit comparable activity .
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| Methyl 4-(3-methoxy... | TBD | TBD |
Applications
The unique properties of this compound suggest various applications:
- Pharmaceutical Development : Given its potential antimicrobial and cytotoxic properties, it could serve as a lead compound for drug development targeting bacterial infections or cancer.
- Synthetic Chemistry : Its reactivity allows it to be utilized in synthesizing more complex molecules, particularly in creating nitrogen-containing heterocycles .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, and how can reaction conditions be controlled to improve yield?
The compound is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction. A typical procedure involves reacting 4-formylbenzoic acid with trimethyl phosphonoacetate in the presence of K₂CO₃ as a base. The reaction is stirred at room temperature overnight, followed by acidification to precipitate the product. Key parameters include maintaining pH control during acidification and ensuring stoichiometric excess of the phosphonoacetate reagent to drive the reaction to completion . Similar methodologies for benzoate esters emphasize reflux conditions and post-reaction purification via recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- NMR and Mass Spectrometry : ¹H/¹³C NMR confirms the presence of the enone system (δ ~6.5–7.5 ppm for vinyl protons) and ester groups (δ ~3.8–4.0 ppm for methoxy). High-resolution mass spectrometry (HRMS) validates molecular weight .
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves the stereochemistry and confirms the (E)-configuration of the propenyl group. Programs like WinGX and ORTEP visualize anisotropic displacement parameters and molecular packing .
Q. What are the key chemical reactivities associated with the enone moiety in this compound?
The α,β-unsaturated ester (enone) undergoes Michael additions with nucleophiles (e.g., amines, thiols) and participates in Diels-Alder reactions with dienes. Reactivity is influenced by the electron-withdrawing methoxy group, which enhances electrophilicity at the β-carbon. Steric effects from the benzoate substituent may modulate regioselectivity .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice inform material properties?
Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like or , revealing intermolecular interactions that stabilize the crystal structure. For example, the benzoate’s carbonyl oxygen may act as an acceptor, forming bonds with hydroxyl or amine protons in co-crystals. Such analysis predicts solubility, melting points, and mechanical stability .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Discrepancies in thermal parameters or occupancy factors are addressed by:
- Testing alternative space groups (e.g., vs. ) to match observed symmetry.
- Using twin refinement in SHELXL for twinned crystals.
- Incorporating restraints for disordered methoxy or propenyl groups .
Q. How can computational modeling predict the compound’s reactivity or supramolecular assembly?
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility in solution.
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Hirshfeld Surface Analysis : Maps close contacts in crystals to identify dominant intermolecular forces .
Q. What experimental design principles optimize the synthesis of derivatives for biological screening?
- Parallel Synthesis : Use a central benzoate core to generate derivatives via ester hydrolysis, amidation, or cross-coupling.
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to maximize yield and purity.
- High-Throughput Crystallization : Screen co-formers (e.g., carboxylic acids) to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
